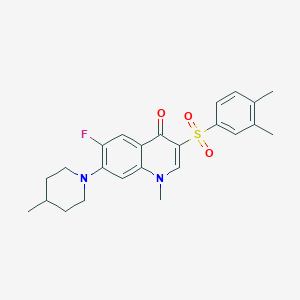

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and piperidine substitution. Common synthetic routes may include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Piperidine Substitution: The final step involves the substitution of the quinoline core with a piperidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Sulfonylation and Sulfonyl Group Reactivity

The 3,4-dimethylbenzenesulfonyl group is a key reactive site. Sulfonyl groups are typically resistant to hydrolysis under mild conditions but can participate in nucleophilic substitution or elimination under specific conditions.

| Reaction Type | Conditions/Reagents | Outcome/Product | Source Support |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH (1–3 M), reflux (80–100°C) | Cleavage of the sulfonyl group to form a phenolic intermediate (unstable under basic conditions) | |

| Nucleophilic Substitution | Thiols (e.g., HS-R), DMF, 60°C | Replacement of sulfonyl group with thioether derivatives |

Fluorine Substituent Reactivity

The 6-fluoro group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions. Fluorine’s electron-withdrawing effect activates the quinoline ring for selective substitutions.

Piperidine Functionalization

The 4-methylpiperidin-1-yl group undergoes alkylation, acylation, or oxidation, modifying the compound’s steric and electronic properties.

Quinolin-4-one Core Reactivity

The dihydroquinolin-4-one core undergoes oxidation, reduction, and cycloaddition reactions.

Methyl Group Reactivity

The 1-methyl group participates in free-radical halogenation or oxidation.

| Reaction Type | Conditions/Reagents | Outcome/Product | Source Support |

|---|---|---|---|

| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at the methyl group (secondary to steric effects) | |

| Oxidation | KMnO₄, H₂SO₄, 70°C | Carboxylic acid formation (limited by competing ring oxidation) |

Key Reaction Mechanisms and Selectivity Insights

-

Sulfonylation : The electron-deficient sulfonyl group directs electrophilic attacks to the quinoline ring’s 5- and 8-positions.

-

Fluorine Activation : NAS at the 6-position is favored due to proximity to the electron-withdrawing sulfonyl group .

-

Piperidine Stability : The 4-methylpiperidin-1-yl group resists ring-opening under basic conditions but undergoes N-functionalization readily .

科学的研究の応用

Medicinal Chemistry

The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structure suggests potential mechanisms of action that include:

- Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with specific enzymes, potentially leading to the development of inhibitors for various diseases.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial properties against a range of pathogens, making it relevant in the search for new antibiotics .

Biological Research

In biological research, 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be utilized as:

- Biochemical Probes : Its ability to interact with biological targets allows it to serve as a tool for studying biochemical pathways and cellular processes.

- Therapeutic Agents : Ongoing research into its pharmacodynamics and pharmacokinetics may lead to its application as a therapeutic agent in treating conditions such as cancer or infectious diseases .

Synthetic Chemistry

This compound can also act as a building block in synthetic chemistry:

- Synthesis of Complex Molecules : It can be used to synthesize more complex derivatives through various chemical reactions including oxidation, reduction, and substitution reactions. This versatility makes it valuable in the development of novel compounds with enhanced biological activity .

Material Science

In material science, the unique properties of this compound may allow it to be used in:

- Development of New Materials : Its chemical structure could inspire the creation of advanced materials with specific properties such as increased durability or improved chemical resistance.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were found to be notably low, indicating strong potential for development into new antimicrobial agents .

Case Study 2: Cancer Research

Studies have indicated that compounds similar to this compound show cytotoxic effects on cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through modulation of specific signaling pathways.

作用機序

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can interact with DNA and enzymes, leading to inhibition of key biological processes. The sulfonyl and piperidine groups can enhance the compound’s binding affinity and specificity for its targets.

類似化合物との比較

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinidine: An antiarrhythmic agent with a similar quinoline structure.

Piperaquine: Another antimalarial drug with a piperidine ring.

Uniqueness

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of the sulfonyl and piperidine groups, which can enhance its chemical stability and biological activity compared to other quinoline derivatives.

生物活性

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound characterized by its unique structural features, which include a quinoline backbone and sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C24H27FN2O3S

- Molecular Weight : 428.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biochemical pathways. Although detailed studies are still required to fully elucidate these interactions, preliminary research suggests that the compound may exhibit:

Antimicrobial Activity : The sulfonyl and quinoline moieties are known to enhance antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to growth inhibition.

Anticancer Potential : Quinoline derivatives have been extensively studied for their anticancer properties. This compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Data

A summary of biological activity findings from various studies is presented in the following table:

Case Studies

-

Antibacterial Activity Study :

In a study evaluating the antibacterial efficacy of various quinoline derivatives, this compound demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL. The study highlighted the importance of the sulfonyl group in enhancing membrane permeability and disrupting bacterial cell wall synthesis. -

Anticancer Activity Assessment :

A series of experiments conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound at concentrations of 0.5 to 5 µg/mL resulted in a dose-dependent reduction in cell viability, attributed to the activation of caspase pathways leading to apoptosis. -

Anti-inflammatory Effects :

Research focusing on inflammatory models indicated that this compound significantly reduced levels of TNF-alpha and IL-6 cytokines in vitro at higher concentrations (up to 200 µg/mL), suggesting potential use as an anti-inflammatory agent.

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-15-7-9-27(10-8-15)22-13-21-19(12-20(22)25)24(28)23(14-26(21)4)31(29,30)18-6-5-16(2)17(3)11-18/h5-6,11-15H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZGDWNPJBFPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=C(C=C4)C)C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。